Enantioselectivity in FMO-Catalyzed Oxidation: Methyl vs. Isopropyl p-Tolyl Sulfide
Methyl p-tolyl sulfide achieves markedly higher enantioselectivity as a substrate for purified rabbit lung FMO compared to the bulkier isopropyl p-tolyl sulfide analog. This head-to-head comparison demonstrates that the methyl substituent provides optimal steric fit for the enzyme's active site, producing the (R)-(+)-sulfoxide with >99% enantiomeric excess (ee), whereas the isopropyl analog yields only 63% ee [1]. This quantitative difference is critical for applications requiring high optical purity.
| Evidence Dimension | Enantiomeric excess of (R)-(+)-sulfoxide product |
|---|---|
| Target Compound Data | >99% ee (methyl p-tolyl sulfide) |
| Comparator Or Baseline | 63% ee (isopropyl p-tolyl sulfide) |
| Quantified Difference | 36 percentage points higher ee |
| Conditions | Purified rabbit lung FMO, pH 8.5, chiral-phase HPLC analysis [1] |
Why This Matters
The vastly superior enantioselectivity (>99% vs. 63% ee) makes methyl p-tolyl sulfide the preferred probe substrate for FMO1 activity when near-homochiral sulfoxide product is essential, directly impacting the validity of metabolic stereochemical assignments.
- [1] Rettie, A.E., Meier, G.P., & Sadeque, A.J.M. (1990). Stereoselective sulfoxidation of a series of alkyl p-tolyl sulfides by microsomal and purified flavin-containing monooxygenases. Molecular Pharmacology, 37(5), 643-651. PMID: 2338943. View Source
